Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring two key substituents at the 4-position: a 2-methoxy-2-oxoethyl group and an oxiran-2-yl (epoxide) moiety. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic procedures . The epoxide group introduces reactivity for nucleophilic ring-opening reactions, which can be exploited in drug design .
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(18)16-7-5-15(6-8-16,11-10-20-11)9-12(17)19-4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPNZLUAQQAEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a piperidine ring, an oxirane moiety, and a methoxycarbonyl group, contributing to its unique reactivity and biological profile.
Anticonvulsant Properties
Research indicates that derivatives of piperidine, including this compound, exhibit anticonvulsant activity. A study highlighted that compounds with similar structures can modulate neurotransmitter activity, particularly affecting GABAergic systems, which are crucial for seizure control .
Neuroprotective Effects
The compound has shown promise in neuroprotection. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role .
Anti-inflammatory Activity
Preliminary findings suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the release of pro-inflammatory cytokines in cell culture models, indicating potential utility in treating inflammatory conditions .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the oxirane and methoxy groups. The synthetic pathway can be summarized as follows:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Introduction of Oxirane : Utilizing epoxidation reactions.
- Methoxycarbonylation : Adding the methoxycarbonyl group through nucleophilic substitution reactions.
Case Study 1: Anticonvulsant Activity
A study published in Organic & Biomolecular Chemistry investigated various piperidine derivatives for their anticonvulsant properties. The results indicated that compounds similar to this compound significantly reduced seizure frequency in animal models .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a study focusing on neuroprotection, researchers treated neuronal cultures with this compound and assessed cell viability under oxidative stress conditions. The findings demonstrated a marked increase in cell survival rates compared to untreated controls, suggesting its potential as a therapeutic agent in Alzheimer's disease .
Scientific Research Applications
Intermediate in Organic Synthesis
Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized in the synthesis of complex molecules due to its unique functional groups that allow for further modifications and reactions, such as acylation and alkylation processes .
Synthesis of Bioactive Compounds
This compound is also involved in the synthesis of bioactive compounds, including those with anti-cancer properties. Its derivatives have been studied as potential inhibitors of specific cancer pathways, making it a candidate for drug development .
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting tumor growth and proliferation. These compounds target specific cellular pathways involved in cancer progression, showcasing their potential as therapeutic agents .
Role in Targeted Therapy
The compound has been investigated for its role in targeted therapies for various cancers, including metastatic medullary thyroid cancer (MTC). Its structural characteristics enable it to interact with biological targets effectively, leading to enhanced therapeutic efficacy .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variants and Substituent Effects
The following table summarizes key analogs and their substituents:
Key Observations:
Epoxide vs. Nitro Group : The target compound’s epoxide group is more reactive than the nitromethyl group in tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate. Epoxides undergo nucleophilic attack (e.g., by amines or thiols), while nitro groups are electron-withdrawing and stabilize negative charges .
Amino Substituent: The amino group in tert-butyl-4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate introduces basicity, enhancing solubility in acidic conditions compared to the target compound .
Ethylidene vs. Ethyl : The α,β-unsaturated ester in tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate allows for conjugate addition reactions, a feature absent in the saturated analogs .
Stability and Handling
- The target compound’s epoxide group makes it sensitive to moisture and nucleophiles, necessitating storage under inert conditions.
- Boc-protected derivatives generally exhibit improved shelf life compared to unprotected amines or epoxides .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate?
The compound is synthesized via sequential oxidation and epoxidation. For example, a tert-butyl piperidine derivative with a hexenoyl side chain undergoes oxidation using Dess-Martin Periodinane (DMP) in dichloromethane at 0°C, yielding a ketone intermediate. Subsequent epoxidation with meta-chloroperbenzoic acid (mCPBA) in ethyl acetate introduces the oxirane (epoxide) group. Purification via gradient elution (hexane/ethyl acetate) and characterization by ¹H/¹³C NMR and IR spectroscopy are critical for confirming structure and purity .
Q. How can researchers characterize the functional groups and stereochemistry of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.6 ppm for CH₃O) and oxirane protons (δ ~3.1–3.4 ppm for epoxide).
- IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and epoxide (C-O-C asymmetric stretch at ~1250 cm⁻¹).
- X-ray crystallography : Resolve stereochemistry of the piperidine and oxirane moieties, particularly for chiral centers .
Q. What safety precautions are recommended during handling?
While toxicity data for this specific compound may be limited, standard protocols for epoxides and esters apply:
- Use PPE (gloves, goggles, lab coat).
- Avoid inhalation (use fume hood) and skin contact.
- Store in a cool, dry place away from oxidizing agents. Refer to SDS of structurally similar compounds (e.g., tert-butyl piperidine carboxylates) for hazard extrapolation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve epoxidation yield and selectivity?
Key variables include:
- Solvent choice : Ethyl acetate minimizes side reactions compared to polar aprotic solvents.
- Temperature control : Epoxidation with mCPBA at 0–25°C prevents thermal decomposition.
- Catalyst screening : Titanium(IV) isopropoxide or phase-transfer catalysts may enhance regioselectivity. Monitor progress via TLC or GC-MS to identify intermediates .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
For ambiguous NMR signals (e.g., overlapping piperidine and oxirane protons):
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations).
- Validate via independent synthesis of analogs (e.g., replacing oxirane with aziridine) to isolate spectral contributions .
Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?
- Functional group modifications : Replace the tert-butyl group with Boc or Fmoc to assess steric effects.
- Epoxide ring-opening : React with nucleophiles (e.g., amines, thiols) to generate analogs for biological screening.
- Docking studies : Use the oxirane as an electrophilic warhead to model covalent binding to target proteins. Validate with enzymatic assays and crystallography .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and neutral buffers at 40–60°C. Monitor degradation via HPLC-MS.
- Kinetic analysis : Calculate activation energy (Eₐ) for epoxide ring-opening using Arrhenius plots.
- Solid-state stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
